molecular formula C8H11ClN2O2 B1420741 Methyl 2,3-Diaminobenzoate Hydrochloride CAS No. 1189942-66-2

Methyl 2,3-Diaminobenzoate Hydrochloride

Cat. No. B1420741
M. Wt: 202.64 g/mol
InChI Key: GBAAVOBNBHKJPL-UHFFFAOYSA-N
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Description

“Methyl 2,3-Diaminobenzoate Hydrochloride” is a chemical compound with the molecular formula C8H10N2O2 . It is also known as “Methyl 2,3-Diaminobenzoate” and is used in various chemical reactions.


Molecular Structure Analysis

The molecular structure of “Methyl 2,3-Diaminobenzoate Hydrochloride” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“Methyl 2,3-Diaminobenzoate Hydrochloride” has a molecular weight of 166.18 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Chemistry

  • Selective Protection and Synthesis : A study by Egbertson, Homnick, and Hartman (1993) focused on the selective protection of 2,3-diaminopropionic acid, which yields diaminopropionic acid methyl ester. This process is significant for the synthesis of 2(S)-(N-benzyloxycarbonylamino)-3-aminopropionic acid methyl ester hydrochloride with high enantiomeric excess (Egbertson, Homnick, & Hartman, 1993).

  • Formation of Tetracycles : Deady and Kaye (1997) reported the condensation of 2,3-diaminobenzoic acid with various compounds in polyphosphoric acid leading to the formation of tetracycles. This study highlights the role of 2,3-diaminobenzoate derivatives in the synthesis of complex molecular structures (Deady & Kaye, 1997).

Analytical Chemistry Applications

  • Detection of Methylglyoxal : Chaplen, Fahl, and Cameron (1996) investigated the detection of methylglyoxal, a degradation product of DNA, using 1,2-diaminobenzene derivatives. This research underscores the importance of such derivatives in analytical chemistry, particularly in the study of nucleic acid degradation (Chaplen, Fahl, & Cameron, 1996).

Material Science and Polymers

  • Preparation of Poly(p-phenylene) : Chaturvedi, Tanaka, and Kaeriyama (1993) explored the preparation of poly(p-phenylene) using a precursor route that involved Methyl 2,5-dichlorobenzoate. This highlights the role of such compounds in the development of advanced materials with specific electrical properties (Chaturvedi, Tanaka, & Kaeriyama, 1993).

Biochemistry and Molecular Biology

  • Fluorometric DNA Analysis : Janakidevi, Murray, Sell, and Held (1988) described a fluorometric assay for DNA analysis using diaminobenzoic acid hydrochloride. This method is significant for cell cycle and cell growth analysis, showcasing the application of derivatives of 2,3-diaminobenzoate in molecular biology (Janakidevi, Murray, Sell, & Held, 1988).

Environmental Science

  • Chemosensor for Cyanide Detection : Yong, Wei, Qu, Lin, Zhang, and Yao (2018) developed an efficient chemosensor based on 2,3-diaminophenazine hydrochloride for the selective detection of cyanide in water. This application is particularly important for environmental monitoring and safety (Yong et al., 2018).

Safety And Hazards

“Methyl 2,3-Diaminobenzoate Hydrochloride” is classified as Acute Tox. 3 Oral - Skin Sens. 1. It is non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . In case of contact with skin or eyes, it is recommended to rinse with plenty of water. If swallowed, it is advised to drink plenty of water and seek medical attention .

properties

IUPAC Name

methyl 2,3-diaminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)5-3-2-4-6(9)7(5)10;/h2-4H,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAAVOBNBHKJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-Diaminobenzoate Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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